1-(3-chloro-4-propoxyphenyl)-N,N-dimethylmethanamine;hydrochloride
Description
1-(3-chloro-4-propoxyphenyl)-N,N-dimethylmethanamine;hydrochloride is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of a benzyl group substituted with a chlorine atom at the 3-position and a propoxy group at the 4-position, along with a dimethylamine group. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
Properties
IUPAC Name |
1-(3-chloro-4-propoxyphenyl)-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-4-7-15-12-6-5-10(8-11(12)13)9-14(2)3;/h5-6,8H,4,7,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVANTITLGCPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CN(C)C)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-propoxyphenyl)-N,N-dimethylmethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-propoxybenzyl chloride and dimethylamine.
Reaction: The 3-chloro-4-propoxybenzyl chloride is reacted with dimethylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The resulting (3-chloro-4-propoxybenzyl)dimethylamine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-propoxyphenyl)-N,N-dimethylmethanamine;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzyl group or the dimethylamine group, leading to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzylamines, benzyl thiols, or benzyl ethers.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include reduced amines or benzyl derivatives.
Scientific Research Applications
1-(3-chloro-4-propoxyphenyl)-N,N-dimethylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-propoxyphenyl)-N,N-dimethylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-hydroxybenzylamine hydrochloride
- 3-chloro-4-methoxybenzylamine hydrochloride
- 3-chloro-4-ethoxybenzylamine hydrochloride
Uniqueness
1-(3-chloro-4-propoxyphenyl)-N,N-dimethylmethanamine;hydrochloride is unique due to the presence of the propoxy group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
